molecular formula C20H20N4O5S2 B2518791 4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 349439-75-4

4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No.: B2518791
CAS No.: 349439-75-4
M. Wt: 460.52
InChI Key: XJIOAXIRLTXGDR-UHFFFAOYSA-N
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Description

4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a diethylamino group and a thiazole ring bearing a nitrophenylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Sulfonylation: The thiazole ring is then sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Amidation: The final step involves the coupling of the sulfonylated thiazole with 4-(diethylamino)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, potentially forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder in acetic acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Reduction: 4-(diethylamino)-N-(5-((4-aminophenyl)sulfonyl)thiazol-2-yl)benzamide.

    Substitution: Various alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. The presence of the nitrophenylsulfonyl group suggests potential interactions with biological targets.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action for any bioactive derivatives of 4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide would depend on its specific interactions with molecular targets. Potential targets include enzymes involved in metabolic pathways or receptors on cell surfaces. The nitrophenylsulfonyl group may facilitate binding to these targets through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylamino)-N-(5-((4-aminophenyl)sulfonyl)thiazol-2-yl)benzamide: A reduced form of the compound with an amino group instead of a nitro group.

    4-(diethylamino)-N-(5-((4-methylphenyl)sulfonyl)thiazol-2-yl)benzamide: A derivative with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenylsulfonyl group in 4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity and potential bioactivity, offering distinct advantages in various applications.

Properties

IUPAC Name

4-(diethylamino)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-3-23(4-2)15-7-5-14(6-8-15)19(25)22-20-21-13-18(30-20)31(28,29)17-11-9-16(10-12-17)24(26)27/h5-13H,3-4H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIOAXIRLTXGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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